molecular formula C23H16BrN3O B157997 1-(Benzylideneamino)-4-(p-bromobenzylidene)-2-phenyl-2-imidazolin-5-one CAS No. 126245-13-4

1-(Benzylideneamino)-4-(p-bromobenzylidene)-2-phenyl-2-imidazolin-5-one

Cat. No. B157997
M. Wt: 430.3 g/mol
InChI Key: ALBFBZZPBRIOBS-ODYMTFIRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Benzylideneamino)-4-(p-bromobenzylidene)-2-phenyl-2-imidazolin-5-one, also known as BBPI, is a synthetic organic compound that has gained attention in the scientific community due to its potential applications in various fields. BBPI is a derivative of imidazoline and has been studied extensively for its biological and pharmacological properties.

Mechanism Of Action

The mechanism of action of 1-(Benzylideneamino)-4-(p-bromobenzylidene)-2-phenyl-2-imidazolin-5-one is not fully understood, but it is believed to act by inhibiting certain enzymes and receptors in the body. 1-(Benzylideneamino)-4-(p-bromobenzylidene)-2-phenyl-2-imidazolin-5-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 1-(Benzylideneamino)-4-(p-bromobenzylidene)-2-phenyl-2-imidazolin-5-one has also been shown to bind to the benzodiazepine receptor, which is involved in the regulation of anxiety and sleep.

Biochemical And Physiological Effects

1-(Benzylideneamino)-4-(p-bromobenzylidene)-2-phenyl-2-imidazolin-5-one has been shown to have a number of biochemical and physiological effects in various studies. In one study, 1-(Benzylideneamino)-4-(p-bromobenzylidene)-2-phenyl-2-imidazolin-5-one was found to have anti-inflammatory effects in a mouse model of acute inflammation. In another study, 1-(Benzylideneamino)-4-(p-bromobenzylidene)-2-phenyl-2-imidazolin-5-one was found to have analgesic effects in a rat model of pain. 1-(Benzylideneamino)-4-(p-bromobenzylidene)-2-phenyl-2-imidazolin-5-one has also been shown to have anti-tumor effects in various cancer cell lines.

Advantages And Limitations For Lab Experiments

One advantage of using 1-(Benzylideneamino)-4-(p-bromobenzylidene)-2-phenyl-2-imidazolin-5-one in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. Another advantage is its potential applications in various fields, which makes it a versatile compound for research. However, one limitation of using 1-(Benzylideneamino)-4-(p-bromobenzylidene)-2-phenyl-2-imidazolin-5-one is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 1-(Benzylideneamino)-4-(p-bromobenzylidene)-2-phenyl-2-imidazolin-5-one. One area of interest is its potential applications in the development of new anti-inflammatory and analgesic drugs. Another area of interest is its potential use as a herbicide in agriculture. Additionally, further studies are needed to fully understand the mechanism of action of 1-(Benzylideneamino)-4-(p-bromobenzylidene)-2-phenyl-2-imidazolin-5-one and its potential applications in various fields.

Synthesis Methods

The synthesis of 1-(Benzylideneamino)-4-(p-bromobenzylidene)-2-phenyl-2-imidazolin-5-one involves the condensation of 2-phenyl-1,2-diaminopropane and p-bromobenzaldehyde in the presence of acetic acid and sodium acetate. The reaction mixture is then refluxed for several hours, resulting in the formation of 1-(Benzylideneamino)-4-(p-bromobenzylidene)-2-phenyl-2-imidazolin-5-one as a yellow crystalline solid.

Scientific Research Applications

1-(Benzylideneamino)-4-(p-bromobenzylidene)-2-phenyl-2-imidazolin-5-one has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 1-(Benzylideneamino)-4-(p-bromobenzylidene)-2-phenyl-2-imidazolin-5-one has been investigated for its anti-inflammatory, analgesic, and anti-tumor properties. In agriculture, 1-(Benzylideneamino)-4-(p-bromobenzylidene)-2-phenyl-2-imidazolin-5-one has been explored as a potential herbicide due to its ability to inhibit the growth of certain weeds. In material science, 1-(Benzylideneamino)-4-(p-bromobenzylidene)-2-phenyl-2-imidazolin-5-one has been studied for its potential applications in the development of new materials with unique properties.

properties

CAS RN

126245-13-4

Product Name

1-(Benzylideneamino)-4-(p-bromobenzylidene)-2-phenyl-2-imidazolin-5-one

Molecular Formula

C23H16BrN3O

Molecular Weight

430.3 g/mol

IUPAC Name

(5Z)-3-[(E)-benzylideneamino]-5-[(4-bromophenyl)methylidene]-2-phenylimidazol-4-one

InChI

InChI=1S/C23H16BrN3O/c24-20-13-11-17(12-14-20)15-21-23(28)27(25-16-18-7-3-1-4-8-18)22(26-21)19-9-5-2-6-10-19/h1-16H/b21-15-,25-16+

InChI Key

ALBFBZZPBRIOBS-ODYMTFIRSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=N/N2C(=N/C(=C\C3=CC=C(C=C3)Br)/C2=O)C4=CC=CC=C4

SMILES

C1=CC=C(C=C1)C=NN2C(=NC(=CC3=CC=C(C=C3)Br)C2=O)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C=NN2C(=NC(=CC3=CC=C(C=C3)Br)C2=O)C4=CC=CC=C4

synonyms

4H-Imidazol-4-one, 3,5-dihydro-5-((4-bromophenyl)methylene)-2-phenyl-3 -((phenylmethylene)amino)-

Origin of Product

United States

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